molecular formula C21H19BrN2O3S B298074 N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B298074
M. Wt: 459.4 g/mol
InChI Key: RAFOWQCZXRWRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BMS-911543, is a small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide inhibits the activity of the enzyme Bruton's tyrosine kinase (BTK), which plays a critical role in the development and function of B cells and other immune cells. By inhibiting BTK, N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide reduces the production of inflammatory cytokines and chemokines, thereby suppressing the immune response. This mechanism of action makes N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide a promising candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. It has also been shown to inhibit the activation of B cells and other immune cells, leading to a reduction in the production of autoantibodies. In addition, N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is that it has shown promising results in preclinical studies. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one of the limitations of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to further investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its potential as a treatment for inflammatory bowel disease. In addition, further studies are needed to determine its safety and efficacy in humans, and to develop more potent and selective BTK inhibitors.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves several steps. The first step is the synthesis of 4-bromo-3-methylphenylamine, which is then reacted with 4-aminobenzoyl chloride to form N-(4-bromo-3-methylphenyl)-4-aminobenzamide. This intermediate is then reacted with methyl phenyl sulfone and sodium hydride to form the final product, N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has shown promise as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been studied for its potential use in the treatment of inflammatory bowel disease.

properties

Product Name

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Molecular Formula

C21H19BrN2O3S

Molecular Weight

459.4 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(4-bromo-3-methylphenyl)benzamide

InChI

InChI=1S/C21H19BrN2O3S/c1-15-14-17(10-13-20(15)22)23-21(25)16-8-11-18(12-9-16)24(2)28(26,27)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,23,25)

InChI Key

RAFOWQCZXRWRGU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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